molecular formula C12H14ClNO3 B2454296 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide CAS No. 1225977-50-3

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide

Cat. No. B2454296
CAS RN: 1225977-50-3
M. Wt: 255.7
InChI Key: NGAXHIJVMSUPIB-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide” is a chemical compound with the CAS Number: 1225977-50-3 . It has a molecular weight of 255.7 . The IUPAC name for this compound is 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.

Scientific Research Applications

Antimicrobial and Antifungal Potential

  • A study synthesizing derivatives of 2,3-dihydro-1,4-benzodioxin revealed certain compounds exhibiting significant antibacterial and antifungal activities. These compounds were evaluated for their antimicrobial potential and hemolytic activity, identifying some with promising therapeutic properties (Abbasi et al., 2020).

Therapeutic Agents for Alzheimer's Disease and Diabetes

  • Research focused on synthesizing new derivatives involving 2,3-dihydro-1,4-benzodioxin highlighted their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some derivatives exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).

Enzyme Inhibition and Antibacterial Properties

  • A study synthesizing N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin demonstrated their role as potent antibacterial agents and moderate enzyme inhibitors. These compounds were evaluated for their antibacterial potential and inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).

Anti-Diabetic Agents

  • Another study synthesized a series of compounds involving 2,3-dihydro-1,4-benzodioxin to evaluate their anti-diabetic potential. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their application as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023).

Bacterial Biofilm Inhibition and Cytotoxicity

  • Compounds synthesized from 2,3-dihydro-1,4-benzodioxin were evaluated for their bacterial biofilm inhibition and cytotoxicity. Some derivatives exhibited suitable inhibitory action against biofilms of specific bacterial strains while displaying docile cytotoxicity (Abbasi et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAXHIJVMSUPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC2=CC=CC=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide

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